6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethanol
Description
6,7-Dihydro-4H-thieno[3,2-c]pyran-4-ylmethanol is a heterocyclic compound featuring a fused thiophene and pyran ring system. Its structure includes a hydroxylmethyl (-CH2OH) substituent at the 4-position of the pyran ring (Figure 1). This compound is synthesized via silver-mediated C(sp3)–H bond insertion reactions using 6,7-dihydro-4H-thieno[3,2-c]pyran (1m) as a precursor, yielding derivatives with functionalized iminonitrile groups . Key physical properties include a melting point of 103–105°C and distinct IR absorptions at 3116 cm⁻¹ (O-H stretch) and 2212 cm⁻¹ (C≡N stretch) .
Properties
IUPAC Name |
6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c9-5-7-6-2-4-11-8(6)1-3-10-7/h2,4,7,9H,1,3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTLJNXKVWNABK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=C1SC=C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201250082 | |
| Record name | 4H-Thieno[3,2-c]pyran-4-methanol, 6,7-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201250082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428233-90-2 | |
| Record name | 4H-Thieno[3,2-c]pyran-4-methanol, 6,7-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428233-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-Thieno[3,2-c]pyran-4-methanol, 6,7-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201250082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiophene derivative with a suitable aldehyde or ketone, followed by cyclization to form the fused ring system. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and minimize human error.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-4H-thieno[3,2-c]pyran-4-ylmethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6,7-Dihydro-4H-thieno[3,2-c]pyran-4-ylmethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems and as a potential lead compound for drug discovery.
Industry: The compound can be used in the production of advanced materials with unique properties, such as conductive polymers or sensors.
Mechanism of Action
The mechanism of action of 6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethanol is highlighted through comparisons with analogs (Table 1).
Table 1: Comparative Analysis of 6,7-Dihydro-4H-thieno[3,2-c]pyran-4-ylmethanol and Related Compounds
Key Structural and Functional Differences
Core Heterocycle: The pyran ring in 6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethanol introduces oxygen into the heterocyclic system, enhancing polarity compared to pyridine analogs like Clopidogrel. This affects solubility and metabolic stability . Pyridine-based analogs (e.g., Clopidogrel) exhibit stronger electron-withdrawing effects, influencing receptor binding (e.g., P2Y12 inhibition in platelets) .
Substituent Effects :
- The -CH2OH group in the target compound provides a site for further functionalization (e.g., amine derivatives in Ulotaront synthesis) .
- Clopidogrel’s ester (-OCOCH3) and chloroaryl groups are critical for its antiplatelet activity, whereas tetrazole or carboxylic acid substituents in other analogs modulate potency and bioavailability .
Synthetic Routes: The target compound is synthesized via AgOTf-mediated reactions, while Clopidogrel relies on enantioselective methods (e.g., chiral resolution or asymmetric catalysis) . Carboxylic acid derivatives (e.g., 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid) are generated through cyclization of thiophene-ethanolic acid precursors .
Biological Activity :
- Clopidogrel and its bioisosteres (e.g., tetrazole derivatives) show antiplatelet/antithrombotic effects via ADP receptor antagonism .
- The target compound’s derivatives (e.g., Ulotaront) target TAAR1 receptors, indicating divergent therapeutic applications .
Research Findings and Implications
- Pharmacological Potential: The hydroxylmethyl group in 6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethanol enables its conversion to amines, which are critical for central nervous system (CNS) drug design (e.g., Ulotaront’s TAAR1 agonism) .
- Comparative Efficacy : Clopidogrel’s ester group enhances membrane permeability, while the target compound’s -CH2OH may improve water solubility but reduce blood-brain barrier penetration .
- Synthetic Challenges : Enantioselective synthesis of pyridine analogs (e.g., Clopidogrel) requires advanced chiral techniques, whereas pyran derivatives offer simpler functionalization routes .
Biological Activity
6,7-Dihydro-4H-thieno[3,2-c]pyran-4-ylmethanol (CAS Number: 1428233-90-2) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of 6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethanol is CHOS, with a molecular weight of 170.23 g/mol. Its structure features a thieno-pyran ring system that is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHOS |
| Molecular Weight | 170.23 g/mol |
| CAS Number | 1428233-90-2 |
Antioxidant Activity
Recent studies have evaluated the antioxidant potential of various thieno-pyran derivatives, including 6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethanol. The compound has shown promising results in scavenging free radicals and reducing oxidative stress markers in vitro. For example, assays measuring the reducing power and inhibition of lipid peroxidation indicated significant antioxidant activity at concentrations ranging from 10 to 50 µg/mL.
Anti-inflammatory Properties
The anti-inflammatory effects of thieno-pyran derivatives have also been investigated. In vitro assays demonstrated that compounds similar to 6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethanol effectively inhibited protein denaturation and exhibited dose-dependent anti-inflammatory activity. A comparative study showed that at higher concentrations (100 µg/mL), the compound achieved over 60% inhibition in protein denaturation assays.
Case Study 1: In Vitro Evaluation
A study conducted by Bodkhe et al. assessed the anti-inflammatory and antioxidant properties of several thieno-pyran derivatives. The results indicated that compounds possessing the thieno-pyran moiety displayed enhanced biological activities compared to their non-thienyl counterparts. The study's findings are summarized in Table 1.
| Compound | Concentration (µg/mL) | % Inhibition of Protein Denaturation |
|---|---|---|
| 6,7-Dihydro...methanol | 50 | 42.85 |
| 100 | 60.71 | |
| 200 | 78.00 |
Case Study 2: Binding Affinity Studies
In another investigation focused on receptor binding affinities, compounds similar to 6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethanol were tested for their interactions with sigma receptors (σ1R and σ2R). The results indicated a preferential affinity for σ1R over σ2R, suggesting potential therapeutic applications in pain management and neuroprotection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
